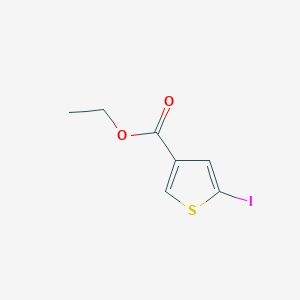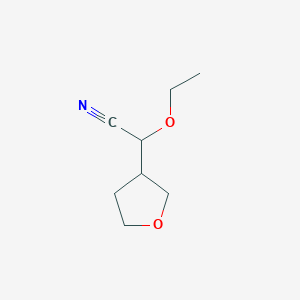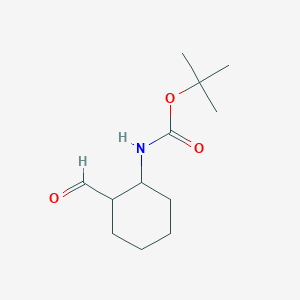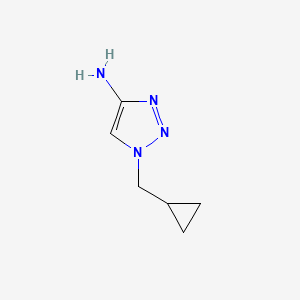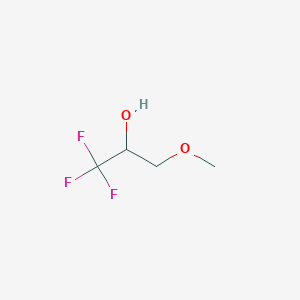
1,1,1-Trifluoro-3-methoxypropan-2-ol
Overview
Description
1,1,1-Trifluoro-3-methoxypropan-2-ol is a chemical compound with the CAS number 149902-13-6 . It has a molecular weight of 144.09 . It is in liquid form .
Physical And Chemical Properties Analysis
This compound is a liquid . It has a molecular weight of 144.09 . The compound is stored at a temperature of 4°C .Scientific Research Applications
Recent Advances in CF Bond Activation
The activation and transformation of aliphatic fluorides, including compounds with trifluoromethyl groups, are crucial for synthesizing new fluorinated building blocks. These methodologies enable the development of versatile non-fluorinated and fluorinated products through various techniques, including Lewis and Bronsted acid activation, transition metal mediation, and single-electron transfer processes for partial reduction of trifluoromethyl groups. Such advancements open pathways for creating compounds with specific fluorine content and investigating their potential applications in material science and organic synthesis (Shen et al., 2015).
Environmental Degradation of Polyfluoroalkyl Chemicals
Understanding the microbial degradation of polyfluoroalkyl chemicals is essential for assessing the environmental fate of fluorinated compounds. Research into the biodegradability of these chemicals, including their transformation into perfluoroalkyl acids (PFAAs) through microbial and abiotic processes, informs on the persistence and potential toxicity of fluorinated compounds in the environment. This knowledge is critical for evaluating the impact of fluorinated compounds on ecological and human health and for developing strategies to mitigate their persistence (Liu & Avendaño, 2013).
Application in Organic Synthesis
Trifluoromethanesulfonic acid, a closely related compound, demonstrates the utility of trifluoromethyl groups in organic synthesis. It highlights the importance of such functional groups in electrophilic aromatic substitution reactions, formation of carbon–carbon, and carbon–heteroatom bonds. The unique properties of trifluoromethyl groups, such as their ability to influence the electronic characteristics of molecules, play a significant role in developing new organic compounds with potential applications across various fields, including pharmaceuticals and material science (Kazakova & Vasilyev, 2017).
Fluoroalkylation Reactions in Aqueous Media
The development of fluoroalkylation methods in aqueous media, including those involving trifluoromethyl groups, signifies progress towards environmentally benign synthesis processes. These methods enable the incorporation of fluorinated groups into target molecules under mild and green conditions, promoting the principles of green chemistry. The exploration of such reactions in water or in the presence of water underlines the growing focus on sustainable and eco-friendly chemical synthesis strategies (Song et al., 2018).
Safety and Hazards
The safety information for 1,1,1-Trifluoro-3-methoxypropan-2-ol includes several hazard statements: H227, H302, H315, H319, H335 . The precautionary statements include: P210, P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P370+P378, P403+P233, P403+P235, P405, P501 .
Biochemical Analysis
Cellular Effects
The effects of 1,1,1-Trifluoro-3-methoxypropan-2-ol on various types of cells and cellular processes are of great interest to researchers. This compound has been shown to influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it may alter the expression of certain genes, leading to changes in cellular behavior and function. Additionally, its impact on cell signaling pathways can result in modifications to cellular responses and activities .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their structure and function. This binding interaction can result in enzyme inhibition or activation, depending on the target enzyme. Furthermore, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins. Understanding these molecular mechanisms is essential for elucidating the compound’s role in biochemical and cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to changes in its activity and effectiveness. Long-term studies in vitro and in vivo are necessary to fully understand the temporal effects of this compound on cellular function .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. Research has indicated that there may be threshold effects, where certain dosages produce significant changes in cellular and biochemical processes. Additionally, high doses of the compound may result in toxic or adverse effects, highlighting the importance of determining the optimal dosage for research and therapeutic applications. Understanding the dosage effects is crucial for ensuring the safe and effective use of this compound in animal studies .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for understanding its biological effects. The compound may interact with specific transporters or binding proteins, influencing its localization and accumulation within cells. These interactions can affect the compound’s activity and function, as well as its potential therapeutic applications .
properties
IUPAC Name |
1,1,1-trifluoro-3-methoxypropan-2-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3O2/c1-9-2-3(8)4(5,6)7/h3,8H,2H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSXKESHZUSAHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(F)(F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
149902-13-6 | |
| Record name | 1,1,1-trifluoro-3-methoxypropan-2-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![8-[3-(Trifluoromethyl)phenyl]-9-oxa-6-azaspiro[4.5]decane](/img/structure/B3378862.png)

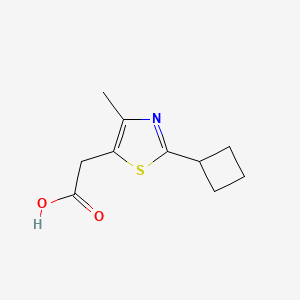
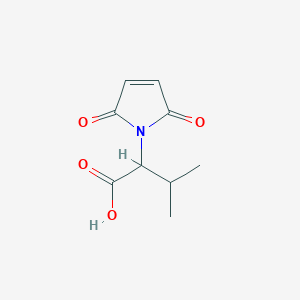
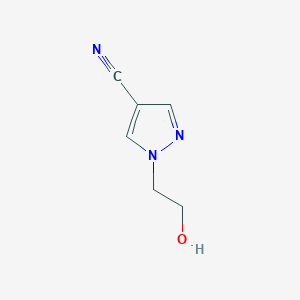
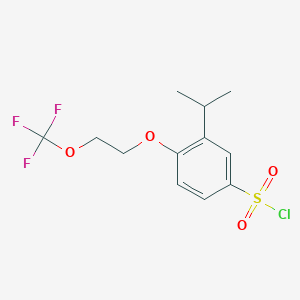
![2-[1-(Methanesulfonylmethyl)cyclopropyl]acetonitrile](/img/structure/B3378891.png)
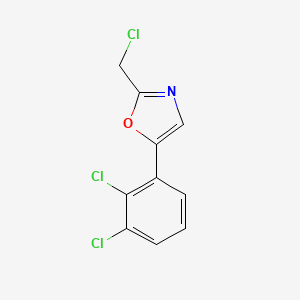

![2-[3-(Hydroxymethyl)phenoxy]propanoic acid](/img/structure/B3378914.png)
